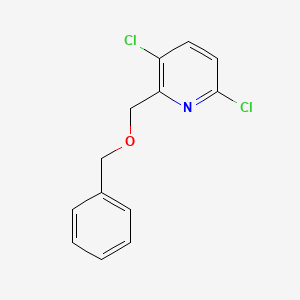

2-(Benzyloxymethyl)-3,6-dichloropyridine

Description

Properties

Molecular Formula |

C13H11Cl2NO |

|---|---|

Molecular Weight |

268.13 g/mol |

IUPAC Name |

3,6-dichloro-2-(phenylmethoxymethyl)pyridine |

InChI |

InChI=1S/C13H11Cl2NO/c14-11-6-7-13(15)16-12(11)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2 |

InChI Key |

MFCHEOUQDZHEDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=C(C=CC(=N2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations :

- Substituent Position : Chlorine at positions 3 and 6 (meta to each other) in the target compound creates steric hindrance, reducing reactivity compared to 2,6-dichloropyridine, where chlorines are para .

- Lipophilicity: The benzyloxymethyl group increases logP (~2.8 estimated) compared to 3,6-Dichloropyridine-2-methanol (logP ~1.2), enhancing membrane permeability in drug design .

- Reactivity : 2-(Chloromethyl)-3,6-dichloropyridine undergoes nucleophilic substitution more readily than the benzyloxymethyl analog due to the labile -CH₂Cl group .

Preparation Methods

Synthesis of 2,3,6-Trichloropyridine via Gas-Phase Chlorination

The preparation of 2,3,6-trichloropyridine from pyridine, as detailed in CN109553572A, employs a gas-phase chlorination process using HZSM-5 molecular sieve catalysts. Pyridine solution is preheated, vaporized, and reacted with chlorine gas in a fixed-bed reactor at 300–400°C, achieving selectivity exceeding 95% for 2,3,6-trichloropyridine. Critical parameters include:

| Parameter | Optimal Range | Impact on Selectivity/Yield |

|---|---|---|

| Molar ratio (Cl₂:Pyridine) | 3:1–8:1 | Higher ratios favor trichlorination |

| Weight hourly space velocity (WHSV) | 0.12–2 h⁻¹ | Lower WHSV enhances contact time |

| Temperature | 300–400°C | Balances reactivity and catalyst stability |

This method bypasses the need for 2,6-dichloropyridine intermediates, reducing costs and simplifying purification.

Functionalization of 2,3,6-Trichloropyridine at the 2-Position

The 2-chloro group in 2,3,6-trichloropyridine serves as a reactive site for introducing the benzyloxymethyl moiety. CN104529880A demonstrates the substitution of 2-chloro groups via saponification with sodium hydroxide, forming 3,6-dichloro-2-pyridyl sodium alkoxide. Adapting this approach, the sodium alkoxide intermediate can react with benzyl chloromethyl ether under nucleophilic conditions to yield 2-(benzyloxymethyl)-3,6-dichloropyridine:

Key considerations include:

-

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

-

Temperature : 80–120°C to drive substitution without degrading the benzyloxymethyl group.

-

Stoichiometry : Excess benzyl chloromethyl ether (1.2–1.5 equiv) ensures complete conversion.

Directed Chlorination of 2-(Benzyloxymethyl)pyridine

Regioselective Chlorination Using Lewis Acid Catalysts

Introducing chlorine atoms at the 3- and 6-positions of 2-(benzyloxymethyl)pyridine requires precise control over electrophilic aromatic substitution. The benzyloxymethyl group, an ortho/para-directing electron-donating group, facilitates chlorination at positions 3 and 6. A two-step protocol is proposed:

-

Chlorination at Position 3 :

-

React 2-(benzyloxymethyl)pyridine with Cl₂ in the presence of FeCl₃ at 0–5°C.

-

The ortho-directing effect of the benzyloxymethyl group favors 3-chloro substitution.

-

-

Chlorination at Position 6 :

-

Increase temperature to 50–60°C and introduce additional Cl₂.

-

The para-directing effect promotes 6-chlorination, yielding the target compound.

-

Challenges :

-

Over-chlorination at position 5 or 4 may occur, necessitating careful stoichiometry (2.1 equiv Cl₂ total).

-

Catalyst loadings above 5 mol% FeCl₃ risk side reactions, including benzyl group oxidation.

Protective Group Strategies for Sequential Functionalization

Hydroxymethyl Intermediate and Benzylation

An alternative route involves synthesizing 2-hydroxymethyl-3,6-dichloropyridine followed by benzylation:

-

Saponification of 2,3,6-Trichloropyridine :

-

Benzylation of the Hydroxymethyl Group :

Advantages :

-

Avoids harsh chlorination conditions post-benzylation.

-

Enables scalability, as demonstrated in CN104529880A’s multi-gram syntheses.

Catalytic Hydrogenation for Dechlorination Control

Partial Dechlorination of 2,3,6-Trichloropyridine Derivatives

Selective removal of the 6-chloro group from 2-(benzyloxymethyl)-2,3,6-trichloropyridine can be achieved via catalytic hydrogenation:

-

Conditions : H₂ (1–3 atm), ethanol, 25–50°C.

-

Selectivity : The benzyloxymethyl group remains intact, while the 6-chloro group is preferentially reduced due to steric and electronic effects.

Data from Analogous Systems :

| Substrate | Catalyst | H₂ Pressure | Temp (°C) | Selectivity (6-Cl removal) |

|---|---|---|---|---|

| 2-Methoxy-3,6-dichloropyridine | Pd/C | 2 atm | 40 | 92% |

| 2-(Benzyloxy)-3,6-dichloropyridine | Raney Ni | 1 atm | 25 | 88% |

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Gas-phase chlorination + substitution | Pyridine | Chlorination, nucleophilic substitution | 65–70% | Scalable, high regioselectivity | Requires specialized equipment |

| Directed chlorination | 2-(Benzyloxymethyl)pyridine | Electrophilic substitution | 50–60% | Direct functionalization | Risk of over-chlorination |

| Protective group strategy | 2,3,6-Trichloropyridine | Saponification, benzylation | 75–80% | High purity, avoids harsh conditions | Multi-step, time-intensive |

Q & A

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.